molecular formula C14H17N3 B1505016 5-Butyl-4-phenylpyrimidin-2-amine CAS No. 913322-46-0

5-Butyl-4-phenylpyrimidin-2-amine

Cat. No.: B1505016
CAS No.: 913322-46-0
M. Wt: 227.3 g/mol
InChI Key: STGUBJUYLOSODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-4-phenylpyrimidin-2-amine is a pyrimidine derivative characterized by a six-membered aromatic ring with substituents at positions 2 (amine), 4 (phenyl), and 5 (butyl). Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets such as enzymes and receptors.

Properties

IUPAC Name

5-butyl-4-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-3-7-12-10-16-14(15)17-13(12)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGUBJUYLOSODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(N=C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700786
Record name 5-Butyl-4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913322-46-0
Record name 5-Butyl-4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • The butyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl in ). Ethoxy and fluorine substituents (e.g., in ) influence hydrogen-bonding networks and crystal packing.
  • Hydrogen Bonding and π-Interactions :
    • Compound exhibits N–H⋯N and C–H⋯O hydrogen bonds, forming dimers with π-π stacking (interplanar distance: 3.647 Å). These interactions stabilize crystal lattices and may mimic binding motifs in biological targets.
    • The phenyl group in this compound is expected to participate in similar π-π interactions, though its bulkier butyl group may reduce packing efficiency compared to smaller analogs.

Research Findings and Implications

Substituent-Driven Design :

  • Halogens and azido groups optimize binding to enzymatic pockets, while alkyl chains (e.g., butyl) improve pharmacokinetic properties like absorption .
  • Balancing steric bulk (butyl) with π-π compatibility (phenyl) is critical for maintaining bioactivity.

Crystallographic Insights :

  • Hydrogen-bonding patterns and π-stacking in provide a blueprint for predicting the solid-state behavior of this compound.

Synthetic Considerations :

  • Suzuki-Miyaura coupling (as in ) could be adapted for synthesizing the target compound, leveraging palladium catalysts to introduce phenyl/butyl groups.

Preparation Methods

Reaction Scheme

The cyclization proceeds via condensation of the diketone with guanidine to form the pyrimidine ring, introducing the 2-amine functionality.

Advantages

  • Scalability: The method is suitable for multigram to kilogram scale synthesis.
  • Purification: Final product purification involves simple extraction (e.g., dichloromethane) and crystallization (ethyl acetate and methanol), avoiding chromatographic purification.
  • Yield: Overall yield around 34%, comparable to more complex multi-step routes.

Reference Data Table: Cyclization Reaction Parameters and Yields

Parameter Value/Condition Notes
Starting diketone 2-butyl-1-phenylpropane-1,3-dione Synthesized or commercially available
Guanidinium salt Guanidinium methanesulfonate Provides guanidine for cyclization
Cyclization reagent Eaton’s reagent (P₂O₅ / MsOH) Strong acidic medium
Temperature 50 °C Mild heating
Reaction time Variable, typically several hours Optimized for complete cyclization
Overall yield ~34% Two-step synthesis
Purification method Extraction + crystallization No chromatography required

Alternative Preparation via Condensation of Malonic Acid Diesters

Another reported method for preparing 5-substituted 2-amino pyrimidines involves condensation of monosubstituted malonic acid diesters with guanidine under basic conditions.

Procedure Highlights

  • Reagents: Monosubstituted malonic acid diesters (with butyl substituent at position 5)
  • Base: Sodium ethoxide in alcoholic solvent (methanol or ethanol)
  • Reaction: Condensation with guanidine to form 2-amino-4,6-dihydroxypyrimidines
  • Subsequent Chlorination: Conversion of 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines using Vilsmeier–Haack–Arnold reagent (a chlorinating agent)
  • Deprotection: Removal of protecting groups to yield the target compound

Optimization Notes

  • Use of alcohol solvents is critical for solubility and reaction completeness.
  • Addition of water and neutralization with acetic acid facilitates product precipitation and isolation.
  • Classical chlorination methods (POCl₃, SOCl₂) were ineffective; the Vilsmeier–Haack–Arnold reagent improved yields significantly.

Yields and Challenges

  • Initial yields for chlorination were low (~30%) with classical methods.
  • Modified procedure with Vilsmeier–Haack–Arnold reagent improved isolated yields and purity.
  • The method is suitable for generating a variety of 5-substituted pyrimidines, including butyl derivatives.

Comparative Analysis of Preparation Methods

Feature Cyclization of β-Diketones with Guanidine Malonic Acid Diester Condensation + Chlorination
Number of Steps 2 Multiple (condensation + chlorination + deprotection)
Overall Yield ~34% Variable; chlorination step critical (~30% improved with Vilsmeier reagent)
Scalability Multigram to kilogram scale feasible Scalable but more complex purification
Purification Simple extraction and crystallization Requires careful isolation post-chlorination
Reaction Conditions Mild heating (50 °C) in acidic medium Basic condensation, followed by chlorination with specialized reagents
Chromatography Requirement No Often required for intermediates
Suitability for Substituent Variation Good Good, allows diverse 5-substituents

Summary of Research Findings

  • The cyclization method using Eaton’s reagent and guanidinium methanesulfonate is a modern, efficient, and scalable approach for synthesizing 5-butyl-4-phenylpyrimidin-2-amine and analogues, with simple purification and reasonable yields.
  • The malonic acid diester condensation method remains valuable for synthesizing a broader range of 5-substituted pyrimidines, though it requires careful optimization of chlorination steps and purification.
  • Both methods enable the introduction of the butyl substituent at position 5, critical for tuning biological activity.
  • The choice of method depends on the scale, desired purity, and available starting materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Butyl-4-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrimidin-2-amine derivatives typically involves condensation reactions between enones and guanidine derivatives under basic conditions. For example, refluxing (2E)-1-(substituted-phenyl)-3-arylprop-2-en-1-one with guanidine nitrate in ethanol and aqueous NaOH for 2 hours yields 4,6-diarylpyrimidin-2-amines . To optimize yield and purity:

  • Use high-purity starting materials to minimize side reactions.
  • Adjust reflux time and temperature (e.g., 80–100°C for 2–6 hours) based on TLC monitoring.
  • Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.

Advanced: How can researchers resolve discrepancies in hydrogen bonding patterns observed during crystallographic analysis of this compound?

Answer:
Discrepancies in hydrogen bonding may arise from polymorphism or refinement errors. To address this:

  • Use SHELXL for refinement, leveraging its robust algorithms for handling weak or disordered hydrogen bonds .
  • Apply graph set analysis (Etter’s method) to classify hydrogen-bonding motifs and compare with analogous structures (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives) .
  • Validate geometry with Mercury CSD software, checking for deviations in bond angles (>5° from ideal values) or unusual torsion angles.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and butyl chain signals (δ 0.9–1.6 ppm).
    • 13C NMR : Confirm pyrimidine ring carbons (δ 150–160 ppm) and quaternary carbons.
  • X-ray Crystallography :
    • Use SHELXS/SHELXD for structure solution and SHELXL for refinement. For example, N-butyl-4-methyl-6-phenylpyrimidin-2-amine was resolved at 0.84 Å resolution, revealing dihedral angles <15° between aromatic rings .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., fluorinated or methoxy groups) or butyl chains (e.g., branched vs. linear) .
  • Biological Assays :
    • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC50 values with controls like doxorubicin.
  • Computational Modeling : Perform docking studies with target enzymes (e.g., dihydrofolate reductase) to rationalize activity trends .

Advanced: What strategies mitigate challenges in refining low-quality crystallographic data for pyrimidin-2-amine derivatives?

Answer:

  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in butyl/phenyl groups .
  • Refinement in SHELXL :
    • Apply ISOR and DELU restraints to model thermal motion in flexible chains.
    • Use TWIN commands for twinned crystals (common in polar space groups like P21).
  • Validation : Cross-check with PLATON to detect missed symmetry or hydrogen-bonding inconsistencies .

Basic: How can researchers assess the stability of this compound under experimental storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.
    • Monitor photostability under UV light (ICH Q1B guidelines).
  • Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures (>200°C typical for pyrimidines) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance reactivity at C4/C6 positions by reducing electron density (e.g., nitro or trifluoromethyl groups increase susceptibility to SNAr reactions) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at C5 hinder nucleophilic attack, requiring polar aprotic solvents (DMF/DMSO) for activation.
  • Kinetic Studies : Use Hammett plots to correlate σ values of substituents with reaction rates .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of ethanol/NaOH vapors .
  • Waste Disposal : Neutralize acidic/basic waste before disposal in accordance with EPA guidelines.

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